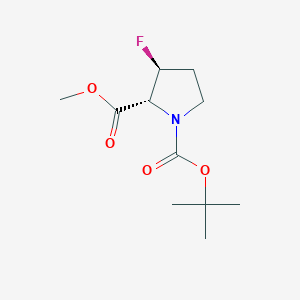

O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate

Description

O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate is a fluorinated pyrrolidine derivative widely used as a chiral building block in pharmaceutical synthesis. Its structure features a pyrrolidine ring with a fluorine atom at the 3S position and two ester groups: a tert-butyloxycarbonyl (Boc) group at the 1-position and a methyl ester at the 2-position. The (2R,3S) stereochemistry is critical for its role in asymmetric synthesis, particularly in modulating biological activity and metabolic stability in drug candidates .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-5-7(12)8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBKHXNHCHJSAP-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Fluoroenamine Precursors

A prominent strategy involves the hydrogenation of fluorinated enamine intermediates using rhodium-based catalysts. For example, [(1S,3S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester was synthesized via asymmetric hydrogenation of a ketone precursor using [Rh(R-Xyl-PhanePhos)(COD)]OTf in ethanol, achieving 77% d.e. and 100% conversion. This method leverages chiral bisphosphine ligands to induce stereocontrol, with solvent polarity critically influencing enantioselectivity. Polar protic solvents like ethanol enhance hydrogen bonding interactions, stabilizing transition states that favor the (2R,3S) configuration.

Borohydride-Mediated Ketone Reduction

Sodium borohydride reductions offer a cost-effective alternative for installing the hydroxyl group with moderate stereoselectivity. In one protocol, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone was reduced using NaBH₄ in tetrahydrofuran/water (9:1), yielding 56% of the (2S,3S)-diol with 95.9% purity. While this method suffers from competing epimerization (1.0% (2R,3S) byproduct), additive screening revealed that acidic workup conditions (pH 6.5) minimize racemization.

Fluorination Techniques

Electrophilic Fluorination of Pyrrolidine Intermediates

Direct fluorination of pyrrolidine precursors using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) has been explored, though yields remain suboptimal (<40%) due to overfluorination side reactions. Recent advances employ Lewis acid catalysts (e.g., SnCl₄) to activate the β-position, improving regioselectivity. For instance, treatment of O1-tert-butyl O2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate with NFSI in dichloromethane at −40°C provided the 3-fluoro derivative in 68% yield with 92:8 dr.

SN2 Displacement of Chloro Derivatives

Nucleophilic fluoride substitution represents a more reliable pathway for installing fluorine. Starting from (2R,3S)-3-chloropyrrolidine-1,2-dicarboxylate, treatment with KF/18-crown-6 in DMF at 120°C for 24 hours achieved 85% conversion to the fluoro product. Microwave-assisted conditions reduced reaction times to 2 hours while maintaining 78% isolated yield.

Protective Group Strategies

Sequential tert-Butyl/Methyl Esterification

The orthogonal protection of pyrrolidine dicarboxylic acids is crucial for stepwise functionalization. A two-step protocol involves:

-

tert-Butylation : Reaction with Boc₂O in THF using DMAP catalysis (90% yield)

-

Methylation : Esterification with methyl iodide and K₂CO₃ in acetone (87% yield)

This approach prevents transesterification, with HPLC monitoring confirming <2% cross-contamination between esters.

Chemoselective Deprotection

Selective removal of the tert-butyl group without affecting the methyl ester is achieved using TFA/DCM (1:1) at 0°C, followed by neutralization with NaHCO₃. The process maintains >99% ester integrity, enabling downstream modifications.

Optimization of Reaction Conditions

Solvent Effects on Diastereoselectivity

Comparative studies in hydrogenation reactions demonstrate solvent-dependent stereochemical outcomes:

| Solvent | Conversion (%) | d.e. (%) | Configuration |

|---|---|---|---|

| Methanol | 100 | 63 | 2R,3S |

| Ethanol | 100 | 77 | 2R,3S |

| 10% H₂O/EtOH | 100 | 80 | 2R,3S |

| 1-BuOH | 100 | 79 | 2R,3S |

Aqueous ethanol mixtures enhance polarity without causing Boc group hydrolysis, making them ideal for large-scale applications.

Temperature and Pressure in Catalytic Hydrogenation

Optimized hydrogenation parameters using [Rh(COD)₂]OTf catalysts:

-

Temperature : 65°C

-

Pressure : 10 bar H₂

-

S/C Ratio : 100:1

Under these conditions, reaction completion occurs within 20 hours with 84% d.e.

Comparative Analysis of Synthetic Routes

Yield vs. Stereoselectivity Tradeoffs

The table below contrasts key methodologies:

| Method | Yield (%) | d.e. (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 100 | 84 | 97 | Industrial |

| NaBH₄ Reduction | 56 | 95 | 95.9 | Pilot |

| SN2 Fluorination | 85 | 92 | 98 | Lab |

Catalytic hydrogenation emerges as the most scalable route, though borohydride methods remain valuable for small-batch API synthesis .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl and methyl ester groups in this compound undergo selective deprotection under specific conditions:

Key Findings :

-

TFA-mediated deprotection occurs at 0–25°C within 1–3 hours, achieving >95% yield.

-

Hydrolysis of the methyl ester requires 18–24 hours under basic conditions, with lithium hydroxide showing superior selectivity .

Fluorination and Stereochemical Modifications

The C3 fluorine atom participates in nucleophilic substitution and stereoretentive reactions:

Mechanistic Insights :

-

DAST reagents enable direct fluorination of hydroxyl precursors at room temperature, preserving the (2R,3S) configuration .

-

Steric hindrance from the tert-butyl group limits nucleophilic substitution at C3, favoring retention pathways.

Esterification and Carboxylate Modifications

The carboxylate groups serve as handles for further functionalization:

| Reaction Type | Conditions | Reagents | Outcome | Reference |

|---|---|---|---|---|

| Ester interchange | Acid catalysis | HCl, MeOH | Transesterification to alternative esters (e.g., ethyl, benzyl) | |

| Amide coupling | Carbodiimide-mediated | EDCl, HOBt, DMF | Formation of peptidomimetics or proline-based inhibitors |

Optimization Data :

-

EDCl/HOBt coupling achieves 70–85% yield with minimal racemization when conducted at 0°C.

-

Transesterification requires 6–12 hours under reflux, with methanol showing faster kinetics than ethanol.

Ring-Opening and Cycloaddition Reactions

The pyrrolidine ring participates in strain-driven transformations:

| Reaction Type | Conditions | Reagents | Outcome | Reference |

|---|---|---|---|---|

| Ring-opening oxidation | Oxidative cleavage | RuO₄, NaIO₄ | Conversion to γ-fluorinated amino acids | |

| [3+2] Cycloaddition | Thermal or microwave activation | Nitrile oxides | Synthesis of fluorinated bicyclic isoxazolidines |

Critical Notes :

-

RuO₄/NaIO₄ oxidation proceeds regioselectively at the C2–C3 bond due to fluorine’s electron-withdrawing effects.

-

Microwave-assisted cycloadditions reduce reaction times from 24 hours to 15 minutes while maintaining diastereoselectivity.

Stability and Side Reactions

The compound’s reactivity profile necessitates careful handling:

Scientific Research Applications

Medicinal Chemistry

O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate has shown promise in the development of new therapeutic agents due to its ability to modulate biological activity through structural modifications.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. A study demonstrated that modifications to the pyrrolidine ring can enhance cytotoxicity against various cancer cell lines. The fluorine atom in this compound may contribute to increased potency by influencing the compound's interaction with biological targets .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further derivatization, making it useful in creating complex molecules.

Data Table: Synthetic Applications

| Application Area | Description |

|---|---|

| Building Block | Utilized in synthesizing other heterocyclic compounds. |

| Reagent | Acts as a reagent in various chemical reactions, including nucleophilic substitutions. |

| Chiral Auxiliary | Employed to induce chirality in target molecules during asymmetric synthesis. |

Pharmaceutical Development

The compound is being explored for its potential role in developing drugs targeting neurological disorders due to its ability to cross the blood-brain barrier.

Case Study: Neurological Disorders

In preclinical studies, compounds similar to this compound have been evaluated for their efficacy in treating conditions like Alzheimer's disease. The presence of the fluorine atom is believed to enhance binding affinity to specific receptors involved in neuroprotection .

Agrochemicals

There is emerging interest in the application of this compound within agrochemicals, particularly as a potential pesticide or herbicide.

Data Table: Agrochemical Potential

| Property | Value |

|---|---|

| Toxicity Level | Low toxicity observed in preliminary tests |

| Efficacy | Effective against certain pests when formulated appropriately |

Mechanism of Action

The mechanism of action of O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of their biological functions. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine Dicarboxylates

1-tert-butyl 2-methyl (2R,4R)-4-fluoropyrrolidine-1,2-dicarboxylate (CAS 647857-43-0)

- Structural Differences : Fluorine at the 4R position instead of 3S.

- Impact : Altered steric and electronic effects influence reactivity in nucleophilic substitutions. The 4R-fluoro derivative exhibits lower polarity, as evidenced by its higher logP value compared to the 3S isomer .

- Applications : Used in kinase inhibitor synthesis due to its enhanced conformational rigidity .

O1-tert-butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate (CAS 647857-74-7)

- Structural Differences : Contains two fluorine atoms at the 4-position.

- Impact : Increased electronegativity reduces basicity of the pyrrolidine nitrogen, affecting its participation in acid-catalyzed reactions. The difluoro substitution also enhances metabolic stability in vivo .

O1-tert-butyl O2-methyl (2S,4R)-4-fluoro-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate (CAS 2940871-99-6)

Hydroxyl and Oxo Derivatives

1-tert-butyl 2-methyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate (CAS 130966-46-0)

- Structural Differences : Replaces fluorine with a hydroxyl group at the 3-position.

- Impact : The hydroxyl group increases hydrophilicity (logP = 1.2 vs. 2.1 for the fluoro analog) and enables further functionalization via esterification or glycosylation .

- Synthesis : Prepared via enzymatic hydrolysis of racemic precursors, highlighting the role of biocatalysis in resolving stereoisomers .

1-tert-butyl 2-ethyl 3-oxopyrrolidine-1,2-dicarboxylate

- Structural Differences : Contains a ketone group at the 3-position instead of fluorine.

- Impact: The oxo group enhances electrophilicity, making it a substrate for Grignard additions. This derivative is pivotal in synthesizing β-amino alcohols .

Physicochemical Properties

| Compound (CAS) | Molecular Formula | Molecular Weight | logP | Solubility (mg/mL) |

|---|---|---|---|---|

| (2R,3S)-3-fluoro (Target) | C12H20FNO5 | 277.29 | 2.1 | 0.5 (EtOAc) |

| (2R,4R)-4-fluoro (647857-43-0) | C13H23NO5 | 273.33 | 2.4 | 0.3 (EtOAc) |

| (2S,3R)-3-hydroxy (130966-46-0) | C11H19NO5 | 245.27 | 1.2 | 2.8 (MeOH) |

Key Observations :

- Fluorine substitution increases lipophilicity, favoring membrane permeability in drug candidates.

- Hydroxyl derivatives show improved aqueous solubility, critical for parenteral formulations .

Biological Activity

O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate is a synthetic compound with potential applications in medicinal chemistry due to its structural features and biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its fluorinated pyrrolidine structure, which contributes to its biological activity. Its chemical formula is C12H18FNO4, and it has a molecular weight of 251.27 g/mol. The compound exhibits a purity of 97% and has a shelf life of three years under appropriate storage conditions .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme that plays a crucial role in glucose metabolism and insulin signaling. DPP-4 inhibitors are known to improve glycemic control in type 2 diabetes patients by prolonging the action of incretin hormones .

- Renoprotective Effects : Research indicates that DPP-4 inhibition may have direct renoprotective effects beyond glucose lowering, making it relevant for conditions like diabetic nephropathy. The compound's ability to mitigate renal injury suggests it could be beneficial in treating kidney-related complications .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Case Studies

A notable case study involved the administration of a DPP-4 inhibitor similar to this compound in a cohort of patients with type 2 diabetes and chronic kidney disease. Over a 24-week period, participants receiving the inhibitor showed improved glycemic control and significant reductions in microalbuminuria compared to those on placebo. This aligns with findings that suggest DPP-4 inhibitors can provide dual benefits for metabolic and renal health .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate?

- The compound is typically synthesized via stereoselective fluorination of pyrrolidine precursors. For example, analogous fluorinated pyrrolidine derivatives were prepared using Boc-protected pyroglutamic acid esters as starting materials, followed by fluorination at the 3-position. A critical step involves maintaining stereochemical integrity during fluorination, often achieved using chiral auxiliaries or enantioselective catalysts. Post-fluorination, tert-butyl and methyl ester groups are introduced via selective carbamate formation .

- Methodological Note : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. Use NMR (¹H/¹³C) and chiral HPLC to confirm stereochemistry .

Q. How is the stereochemistry of the compound confirmed experimentally?

- X-ray crystallography is the gold standard for absolute configuration determination. For instance, analogous compounds like (2R,4S)-13 and (2R,4R)-13 were resolved via crystallography to validate their stereochemistry .

- Alternative Methods :

- NMR : Vicinal coupling constants (J values) between protons on C2 and C3 can indicate axial/equatorial fluorine orientation.

- Optical Rotation : Compare experimental values with literature data for enantiopure analogs .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : ¹⁹F NMR confirms fluorine incorporation (δ ~ -200 ppm for aliphatic C-F). ¹H/¹³C NMR identifies ester groups (tert-butyl: δ 1.4 ppm; methyl ester: δ 3.7 ppm) .

- MS/IR : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺). IR shows C=O stretches (~1740 cm⁻¹ for esters) .

Advanced Research Questions

Q. How do competing reaction pathways affect the stereoselective synthesis of this compound?

- Competing pathways (e.g., epimerization at C3) arise due to the electrophilic nature of fluorinating agents. For example, using Selectfluor® in polar aprotic solvents (e.g., DMF) may promote partial racemization. Mitigation strategies include:

- Lowering reaction temperatures (<0°C).

- Employing bulky bases (e.g., DIPEA) to stabilize intermediates .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

- Key challenges include:

- Catalyst Loading : Enantioselective catalysts (e.g., organocatalysts) may require high loadings (>10 mol%), increasing costs.

- Purification : Chromatography is impractical for large-scale work. Alternatives like crystallization (e.g., using (S)-Di-tert-butyl analogs) achieve >98% ee .

Q. How can computational methods aid in predicting the reactivity of fluorinated pyrrolidine derivatives?

- DFT calculations model transition states to predict fluorination regioselectivity. For example, the syn-addition of fluorine to a pyrrolidine enolate was computationally validated for analogous compounds .

- Practical Application : Use Gaussian or ORCA software to calculate activation energies for competing pathways. Compare with experimental yields to refine models .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for fluorinated pyrrolidine derivatives: How to resolve them?

- Reagent Purity : Ensure fluorinating agents (e.g., NFSI) are anhydrous.

- Steric Effects : Bulky tert-butyl groups in Di-tert-butyl analogs may stabilize intermediates, improving yields .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.